

# Application Notes: (-)-Erinacin A in Traumatic Optic Neuropathy Models

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Compound of Interest		
Compound Name:	(-)-Erinacin A	
Cat. No.:	B1144756	Get Quote

#### Introduction

Traumatic Optic Neuropathy (TON) is a significant cause of severe and often permanent vision loss resulting from direct or indirect injury to the optic nerve.[1][2] The pathophysiology of TON involves a primary mechanical injury to retinal ganglion cell (RGC) axons, followed by a secondary degenerative cascade that includes apoptosis, neuroinflammation, and oxidative stress, ultimately leading to RGC death and irreversible visual impairment.[3][4] Currently, there is no consensus on a standard, effective treatment for TON.[5]

(-)-Erinacin A, a natural cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated potent neuroprotective properties.[6][7] It has the ability to cross the blood-brain barrier and has been shown to increase nerve growth factor (NGF) levels, promoting neuronal survival.[8] Recent studies have investigated its therapeutic potential in a rat model of TON, revealing its capacity to mitigate the secondary injury cascade and preserve visual function. These notes provide a comprehensive overview of the application, quantitative effects, and underlying mechanisms of (-)-Erinacin A in experimental TON models.

## **Quantitative Data Summary**

The neuroprotective effects of **(-)-Erinacin A** were evaluated in a rat model of optic nerve crush (ONC).[6][9] Animals were treated daily with oral gavage for 14 days post-injury.[6] The key quantitative findings are summarized below.

Table 1: Effects of (-)-Erinacin A on Visual Function and Retinal Ganglion Cell (RGC) Survival



Parameter	Control (PBS)	Standard Dose EA (2.64 mg/kg)	Double Dose EA (5.28 mg/kg)	Source
fVEP P1-N2 Amplitude	Baseline	1.8-fold higher than control	2.4-fold higher than control	[9]
RGC Density	345.3 ± 180.6 cells/mm²	780.1 ± 403.0 cells/mm² (2.3- fold higher)	1286 ± 284.5 cells/mm² (3.7- fold higher)	[9]
Apoptotic RGCs (TUNEL)	Baseline	10.0-fold reduction vs. control	15.6-fold reduction vs. control	[6]

Table 2: Effects of (-)-Erinacin A on Neuroinflammation and Macrophage Infiltration

Parameter	Control (PBS)	Standard Dose EA (2.64 mg/kg)	Double Dose EA (5.28 mg/kg)	Source
Macrophage Infiltration	Baseline	1.8-fold reduction vs. control	2.2-fold reduction vs. control	[6]
TNF-α Protein Level	Baseline	2.3-fold reduction vs. control	2.0-fold reduction vs. control	[9]
TNFR1 Protein Level	Baseline	Not significant	1.7-fold reduction vs. control	[9]
IL-1β Protein Level	Baseline	2.0-fold reduction vs. control	1.9-fold reduction vs. control	[9]
iNOS Protein Level	Baseline	5.2-fold reduction vs. control	5.2-fold reduction vs. control	[9]

Table 3: Effects of (-)-Erinacin A on Apoptosis and Oxidative Stress Pathways

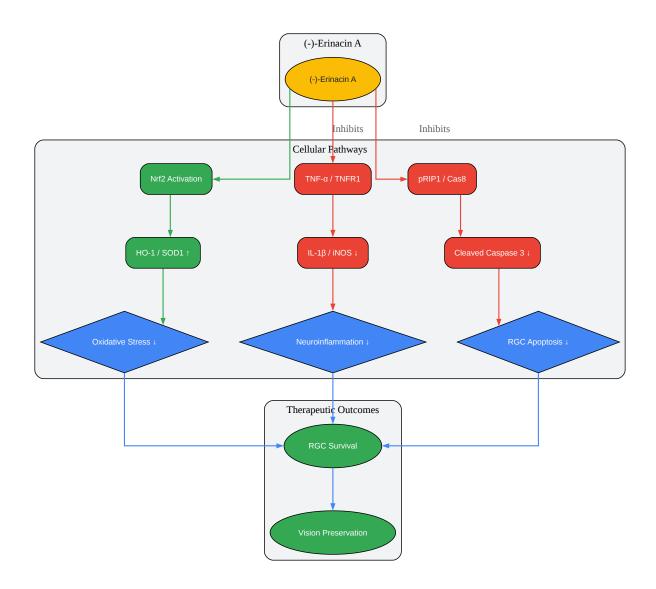


Pathway	Protein Measured	Control (PBS)	Standard & Double Dose EA	Source
Apoptosis	pRIP1, Caspase 8, Cleaved Caspase 3	Baseline	Decreased	[6]
Antioxidant	Nrf2, HO-1, SOD1	Baseline	Increased	[6]

## **Signaling Pathways and Mechanism of Action**

**(-)-Erinacin A** exerts its neuroprotective effects through a multi-targeted mechanism involving the suppression of apoptosis, neuroinflammation, and oxidative stress.[6] The proposed signaling cascade is illustrated below.

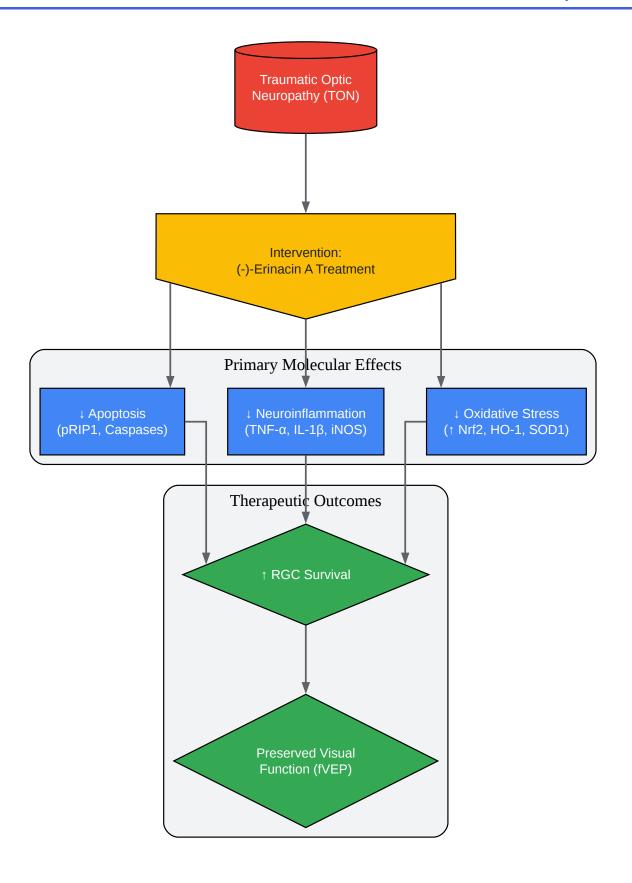












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